molecular formula C8H8N6O B1476440 (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2098046-61-6

(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B1476440
CAS No.: 2098046-61-6
M. Wt: 204.19 g/mol
InChI Key: AFONYYDWSYDUMS-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone is a compound that features both azetidine and pyrazine moieties Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing aromatic heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the azido group and the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The azido group can be introduced via nucleophilic substitution reactions using sodium azide. The pyrazine moiety can be attached through various coupling reactions, such as Suzuki or Stille coupling, depending on the specific substituents and functional groups present .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.

    Reduction: The azido group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The azido group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Sodium azide is commonly used for introducing the azido group, while other nucleophiles can be used for subsequent substitutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

(3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages that can be used to attach the compound to various biomolecules .

Comparison with Similar Compounds

Uniqueness: (3-Azidoazetidin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of the azetidine and pyrazine moieties, which confer distinct chemical and biological properties. The presence of the azido group also allows for versatile functionalization through click chemistry, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-13-12-6-4-14(5-6)8(15)7-3-10-1-2-11-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFONYYDWSYDUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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